4-Ethyl-3-iodobenzoic acid
CAS No.: 103441-03-8
Cat. No.: VC21317994
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103441-03-8 |
---|---|
Molecular Formula | C9H9IO2 |
Molecular Weight | 276.07 g/mol |
IUPAC Name | 4-ethyl-3-iodobenzoic acid |
Standard InChI | InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
Standard InChI Key | TUAVSACXCXUOSJ-UHFFFAOYSA-N |
SMILES | CCC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)O)I |
Introduction
Physical and Chemical Properties
4-Ethyl-3-iodobenzoic acid is an aromatic carboxylic acid with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol . This compound represents a substituted benzoic acid where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by iodine and ethyl groups, respectively.
Basic Properties
The physical and chemical properties of 4-Ethyl-3-iodobenzoic acid are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C9H9IO2 | |
Molecular Weight | 276.07 g/mol | |
CAS Number | 103441-03-8 | |
Synonyms | Benzoic acid, 4-ethyl-3-iodo- | |
InChI Key | TUAVSACXCXUOSJ-UHFFFAOYSA-N | |
PubChem ID | 22069809 |
Structural Features
The compound features a benzoic acid core with an iodine atom at position 3 and an ethyl group at position 4 of the benzene ring. This substitution pattern contributes to its unique chemical behavior and applications. The presence of the iodine atom, which is a good leaving group, makes this compound particularly useful in various chemical transformations, especially in coupling reactions and nucleophilic substitutions.
Physicochemical Parameters
Advanced physicochemical parameters of 4-Ethyl-3-iodobenzoic acid provide insights into its behavior in biological systems and chemical reactions:
Structure and Identification
The structural elucidation and identification of 4-Ethyl-3-iodobenzoic acid are essential for confirming its identity and purity in various applications. Multiple analytical methods can be employed for this purpose, including spectroscopic techniques and chromatographic analysis.
Spectroscopic Identification
Spectroscopic techniques provide valuable information about the structural features of 4-Ethyl-3-iodobenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence and positions of the ethyl group, iodine atom, and carboxylic acid functionality. Infrared (IR) spectroscopy can identify the characteristic absorption bands of the carboxylic acid group, typically showing strong C=O stretching around 1700 cm⁻¹ and O-H stretching in the 2500-3300 cm⁻¹ range.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for determining the purity of 4-Ethyl-3-iodobenzoic acid and distinguishing it from structural analogs. These methods are particularly important in quality control processes in pharmaceutical and chemical industries.
Structural Representation
The molecular structure of 4-Ethyl-3-iodobenzoic acid can be represented using various notations:
Representation | Value | Source |
---|---|---|
Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)O)I | |
InChI | InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
Chemical Reactivity
Carboxylic Acid Reactions
As a carboxylic acid, 4-Ethyl-3-iodobenzoic acid can undergo typical reactions associated with this functional group, including:
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Esterification to form corresponding esters
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Amidation to form amides
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Reduction to alcohols
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Decarboxylation under specific conditions
These transformations are valuable for creating derivatives with modified properties and functions.
Iodine-Mediated Reactions
The iodine atom at position 3 is particularly important for the reactivity of this compound. As a good leaving group, it facilitates various transformations:
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Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.)
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Nucleophilic aromatic substitution
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Metal-halogen exchange reactions
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Radical reactions
These reactions make 4-Ethyl-3-iodobenzoic acid an excellent building block for constructing more complex molecular architectures.
Ethyl Group Modifications
The ethyl group at position 4 can undergo several transformations:
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Oxidation to form carboxylic acids or aldehydes
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Radical-mediated functionalization
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Electrophilic substitution reactions
These reactions further expand the synthetic utility of this compound in organic chemistry.
Applications in Research and Industry
4-Ethyl-3-iodobenzoic acid serves as a valuable intermediate and building block in various scientific and industrial applications due to its unique structural features and reactivity profile.
Synthetic Applications
In organic synthesis, 4-Ethyl-3-iodobenzoic acid functions as a versatile building block for constructing more complex molecular structures. The iodine atom allows for selective functionalization through various coupling reactions, making this compound particularly useful in medicinal chemistry and materials science. These synthetic applications include the development of pharmaceutical intermediates, agrochemicals, and specialty chemicals.
Analytical Chemistry Applications
The compound can serve as a reference standard in analytical chemistry, particularly in the development and validation of chromatographic methods. Its well-defined structure and properties make it suitable for calibrating analytical instruments and establishing quality control protocols in chemical analysis.
Materials Science Applications
In materials science, 4-Ethyl-3-iodobenzoic acid can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. The aromatic structure with specific substituents can influence intermolecular interactions, potentially leading to materials with improved performance characteristics.
Biological Properties
The biological properties of 4-Ethyl-3-iodobenzoic acid are shaped by its structural features and physicochemical characteristics, which influence how it interacts with biological systems.
Pharmacokinetic Properties
The pharmacokinetic profile of 4-Ethyl-3-iodobenzoic acid provides insights into its behavior within biological systems:
These properties suggest that 4-Ethyl-3-iodobenzoic acid has favorable absorption characteristics and can cross the blood-brain barrier, which may be relevant for certain pharmaceutical applications.
Lipophilicity Parameters
The lipophilicity of 4-Ethyl-3-iodobenzoic acid, as indicated by various partition coefficient (Log P) measurements, influences its distribution in biological systems:
Log P Type | Value | Source |
---|---|---|
Log Po/w (iLOGP) | 1.99 | |
Log Po/w (XLOGP3) | 2.9 | |
Log Po/w (WLOGP) | 2.55 | |
Log Po/w (MLOGP) | 3.11 | |
Log Po/w (SILICOS-IT) | 2.98 | |
Consensus Log Po/w | 2.71 |
The consensus Log Po/w value of 2.71 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases in biological systems.
Hazard Aspect | Classification | Source |
---|---|---|
GHS Symbol | GHS07 (Warning) | |
Signal Word | Warning | |
Hazard Statements | H302-H315-H319-H335 | |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
These classifications indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Emergency Procedures
In case of accidents involving 4-Ethyl-3-iodobenzoic acid, the following emergency procedures are recommended:
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If swallowed: Call a poison center/doctor if you feel unwell (P301+P312)
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If on skin: Wash with plenty of water (P302+P352)
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
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Seek immediate medical attention if symptoms persist or worsen
Comparison with Similar Compounds
Comparing 4-Ethyl-3-iodobenzoic acid with structurally related compounds provides insights into structure-activity relationships and helps rationalize its unique properties and applications.
Comparison with 4-Chloro-3-iodobenzoic acid
4-Chloro-3-iodobenzoic acid (CAS: 42860-04-8) is a closely related compound where the ethyl group at position 4 is replaced by a chlorine atom. This structural difference leads to distinct physical and chemical properties:
The presence of chlorine instead of an ethyl group significantly alters the electronic properties of the molecule, affecting its reactivity, solubility, and potentially its biological activity. The chlorine atom, being electronegative, withdraws electron density from the aromatic ring, whereas the ethyl group has an electron-donating effect, leading to different reactivity patterns.
Comparison with Other Benzoic Acid Derivatives
Other substituted benzoic acids show varying properties based on their substitution patterns:
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Unsubstituted benzoic acid lacks the functionality at positions 3 and 4, resulting in different chemical reactivity and physical properties.
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3-Iodobenzoic acid lacks the ethyl group at position 4, which affects its lipophilicity and reactivity.
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4-Ethylbenzoic acid lacks the iodine at position 3, which significantly changes its utility in coupling reactions and other transformations where the iodine serves as a leaving group.
These structural differences translate into variations in physicochemical properties, reactivity profiles, and applications across different scientific and industrial contexts.
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